molecular formula C15H20BrClN2O B8787799 2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1) CAS No. 832710-56-2

2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1)

Cat. No. B8787799
CAS RN: 832710-56-2
M. Wt: 359.69 g/mol
InChI Key: SVMKXVQXVILXCN-UHFFFAOYSA-N
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Description

The compound “2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1)” is a derivative of 2,8-Diazaspiro[4.5]decan-1-one . It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could be used for the treatment of inflammatory bowel disease .


Synthesis Analysis

The synthesis of this compound involves the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l . This systematic exploration of the structure-activity relationship led to the discovery of the superior derivative compound .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,8-Diazaspiro[4.5]decan-1-one scaffold . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Chemical Reactions Analysis

The compound exhibits excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2 .

Mechanism of Action

The compound works by inhibiting the kinase activity of TYK2/JAK1, which blocks the activation of the necroptosis pathway . This has shown therapeutic potential in many human diseases .

Future Directions

The compound has shown excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models . Therefore, it is suggested that this compound deserves to be developed as a clinical candidate .

properties

CAS RN

832710-56-2

Molecular Formula

C15H20BrClN2O

Molecular Weight

359.69 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15;/h1-4,17H,5-11H2;1H

InChI Key

SVMKXVQXVILXCN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)Br.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4.62 g of crude 2-(4-bromobenzyl)-1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester from preparation 1 were added 50 mL of 4N solution of dioxane/HCl. The reaction mixture was agitated 15 minutes at room temperature and 3.05 g (77.8%) of 2-(4-bromobenzyl)-2,8-diaza-spiro[4.5]decan-1-one hydrochloride was collected, as a colorless solid, after filtration and subsequent wash steps with diethyl ether.
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